molecular formula C11H17ClN2OS B2426894 2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride CAS No. 1353979-85-7

2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride

Cat. No.: B2426894
CAS No.: 1353979-85-7
M. Wt: 260.78
InChI Key: MYYYTMNDQMJKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methyl group and a thiophene ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride typically involves the reaction of 3-methylpiperazine with thiophene-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity to certain biological targets, while the thiophene ring can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridyl)ethylamine hydrochloride
  • 2-(Thiophen-2-yl)ethylamine hydrochloride
  • 1-(2-Thienyl)ethanone

Uniqueness

2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride stands out due to the presence of both a piperazine and a thiophene ring, which can confer unique chemical and biological properties

Biological Activity

2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride, with the CAS number 1353979-85-7, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anti-cancer properties, along with relevant case studies and research findings.

  • Molecular Formula : C11H17ClN2OS
  • Molecular Weight : 260.784 g/mol
  • CAS Number : 1353979-85-7
  • Purity : 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene-based compounds, including this compound. The compound has shown significant activity against various pathogens, particularly Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

In vitro evaluations indicate that derivatives of thiophene exhibit MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that the compound could be effective in treating infections caused by these bacteria .

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.22Not specified
Staphylococcus epidermidis0.25Not specified

Biofilm Inhibition

The compound also demonstrates significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation. This characteristic is crucial for combating persistent infections where biofilm formation is a challenge .

Anti-Cancer Activity

The anti-cancer properties of the compound have been investigated through various assays, particularly against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

In Vitro Anti-Proliferative Activity

Research indicates that the compound exhibits potent anti-proliferative effects with IC50 values below 25 μM against HepG2 and MCF-7 cell lines. This suggests a strong potential for development into therapeutic agents for cancer treatment .

Cancer Cell LineIC50 (μM)
HepG2<25
MCF-7<25

The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. Studies have shown that related compounds act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), both critical targets in bacterial replication and cancer cell metabolism .

Case Studies

A notable study involved synthesizing various thiophene derivatives and evaluating their biological activities. Among these, compounds similar to this compound exhibited superior antimicrobial properties and were effective against resistant strains of bacteria .

Another study focused on the structural modifications of thiophene derivatives, revealing that specific substitutions could enhance both antimicrobial and anticancer efficacy, paving the way for optimized drug design .

Properties

IUPAC Name

2-(3-methylpiperazin-1-yl)-1-thiophen-2-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS.ClH/c1-9-7-13(5-4-12-9)8-10(14)11-3-2-6-15-11;/h2-3,6,9,12H,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYYTMNDQMJKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC(=O)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.